molecular formula C24H25BO2 B3027784 4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1385826-84-5

4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B3027784
CAS No.: 1385826-84-5
M. Wt: 356.3 g/mol
InChI Key: JSFUWAIIXIEDNR-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound known for its unique structure and reactivity. It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often require heating to temperatures around 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound is highly reactive in substitution reactions, particularly in the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically employed.

Major Products

    Oxidation: Boronic acids or boronic anhydrides.

    Reduction: Boranes.

    Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with transition metals, particularly palladium. This property facilitates its use in cross-coupling reactions, where it acts as a nucleophile, forming carbon-carbon bonds with electrophilic partners. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediate complexes that lead to the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity in cross-coupling reactions. Its ability to form stable complexes with palladium makes it particularly valuable in organic synthesis, offering higher yields and selectivity compared to other boronic esters.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-15-13-19(14-16-22)21-12-8-11-20(17-21)18-9-6-5-7-10-18/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFUWAIIXIEDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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